molecular formula C12H16ClNO2 B4791424 2-(4-chlorophenoxy)-N-isopropylpropanamide

2-(4-chlorophenoxy)-N-isopropylpropanamide

Cat. No.: B4791424
M. Wt: 241.71 g/mol
InChI Key: AFDCWGYQGKAXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-isopropylpropanamide, commonly known as clofibrate, is a synthetic drug that belongs to the class of fibric acid derivatives. It was first introduced in the 1960s as a lipid-lowering agent and has been used extensively for the treatment of hyperlipidemia. Clofibrate is a potent activator of peroxisome proliferator-activated receptor alpha (PPARα), a transcription factor that regulates lipid metabolism and inflammation.

Mechanism of Action

Clofibrate exerts its effects by activating PPARα, a transcription factor that regulates lipid metabolism and inflammation. PPARα activation leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis. This results in decreased serum triglycerides and increased HDL cholesterol levels. In addition, PPARα activation leads to the downregulation of genes involved in inflammation and oxidative stress, resulting in anti-inflammatory and anti-oxidant effects.
Biochemical and Physiological Effects:
Clofibrate has been shown to have several biochemical and physiological effects. It decreases serum triglycerides and increases HDL cholesterol levels by activating PPARα. It also has anti-inflammatory and anti-oxidant effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Clofibrate has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. It also has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

Clofibrate has several advantages for lab experiments. It is a potent activator of PPARα and can be used to study the effects of PPARα activation on lipid metabolism and inflammation. It is also a well-studied drug with a long history of use in clinical practice. However, clofibrate has several limitations for lab experiments. It has been shown to have off-target effects on other PPAR isoforms and nuclear receptors, which can complicate the interpretation of results. In addition, it has been shown to have species-specific effects, which can limit its use in certain animal models.

Future Directions

There are several future directions for the study of clofibrate. One direction is the development of more selective PPARα agonists that do not have off-target effects on other PPAR isoforms and nuclear receptors. Another direction is the study of the effects of clofibrate on other diseases, such as diabetes and cancer. Clofibrate has been shown to have potential therapeutic applications in these diseases, and further studies are needed to fully understand its effects. Finally, the development of novel drug delivery systems for clofibrate may improve its efficacy and reduce its side effects.

Scientific Research Applications

Clofibrate has been extensively studied for its lipid-lowering effects and its potential therapeutic applications in various diseases. It has been shown to decrease serum triglycerides and increase high-density lipoprotein (HDL) cholesterol levels in patients with hyperlipidemia. In addition, clofibrate has been studied for its anti-inflammatory and anti-oxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models of inflammation and oxidative stress-related diseases.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-8(2)14-12(15)9(3)16-11-6-4-10(13)5-7-11/h4-9H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDCWGYQGKAXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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